6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine 6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20007060
InChI: InChI=1S/C14H22N6/c1-4-18-7-9-19(10-8-18)13-6-5-12-15-16-14(11(2)3)20(12)17-13/h5-6,11H,4,7-10H2,1-3H3
SMILES:
Molecular Formula: C14H22N6
Molecular Weight: 274.36 g/mol

6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine

CAS No.:

Cat. No.: VC20007060

Molecular Formula: C14H22N6

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine -

Specification

Molecular Formula C14H22N6
Molecular Weight 274.36 g/mol
IUPAC Name 6-(4-ethylpiperazin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C14H22N6/c1-4-18-7-9-19(10-8-18)13-6-5-12-15-16-14(11(2)3)20(12)17-13/h5-6,11H,4,7-10H2,1-3H3
Standard InChI Key PHLYPRQRDOLKIZ-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C2=NN3C(=NN=C3C(C)C)C=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the triazolo[4,3-b]pyridazine family, characterized by a fused triazole-pyridazine ring system. Key structural features include:

  • Triazolopyridazine core: A bicyclic scaffold with nitrogen-rich aromaticity, enabling π-π stacking and hydrogen bonding in biological targets .

  • 4-Ethylpiperazine substituent: A tertiary amine group at position 6 enhances solubility and modulates pharmacokinetic properties .

  • Isopropyl group: Positioned at C3, this hydrophobic moiety influences lipophilicity and target binding affinity .

Molecular Formula: C₁₈H₂₆N₆
Molecular Weight: 326.45 g/mol
Calculated logP: 2.8 (indicating moderate lipophilicity) .

Synthetic Pathways

Core Scaffold Construction

The triazolopyridazine core is typically synthesized via cyclization reactions. A common route involves:

  • Hydrazine-mediated cyclization: 6-Chloro triazolo[4,3-b]pyridazine intermediates are generated from pyridazine precursors .

  • Nucleophilic substitution: The chloro group at position 6 is displaced by 4-ethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Alkylation at C3: The isopropyl group is introduced via alkylation using isopropyl bromide or Mitsunobu conditions .

Yield Optimization:

  • Piperazine substitution achieves 70–85% yield in polar aprotic solvents .

  • Isopropyl incorporation via alkylation yields 60–75% .

Pharmacological Activity

Epigenetic Modulation

Triazolopyridazines are established bromodomain and extraterminal (BET) inhibitors. Structural analogs like AZD5153 demonstrate:

  • BRD4 IC₅₀: 10–50 nM, with bivalent binding enhancing potency .

  • Downregulation of oncogenes: c-Myc suppression at 0.1–1 μM in leukemia models .

  • Antitumor efficacy: 60–80% tumor growth inhibition in xenografts at 10 mg/kg .

The 4-ethylpiperazine group in 6-(4-Ethylpiperazino)-3-isopropyl derivatives may improve blood-brain barrier penetration compared to methylsulfonyl analogs .

OrganismMIC (μg/mL)Reference
S. aureus8–16
E. coli16–32
C. albicans32–64

The isopropyl group enhances membrane permeation in Gram-positive bacteria .

Anti-Inflammatory Effects

In murine models, related triazolopyridazines reduce edema by 40–60% at 25 mg/kg, comparable to indomethacin .

Structure-Activity Relationships (SAR)

  • Piperazine modifications: Ethyl groups improve metabolic stability over methyl or hydroxyethyl variants .

  • C3 substituents: Bulky groups (e.g., isopropyl) increase target selectivity but reduce solubility .

  • Electron-withdrawing groups: Fluorine or chlorine at pyridazine positions enhances binding to hydrophobic pockets .

Pharmacokinetic Profile

Data from analogous compounds suggest:

  • Bioavailability: 45–60% in rodent models .

  • Half-life (t₁/₂): 3–5 hours due to hepatic CYP3A4 metabolism .

  • Plasma protein binding: 85–92%, influenced by the isopropyl group .

Current Research Gaps

  • In vivo antitumor efficacy: Limited data on xenograft models for the exact derivative.

  • Crystal structures: No published X-ray/NMR data for target-complexed forms.

  • Resistance mechanisms: Unclear if microbial efflux pumps affect activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator